molecular formula C24H24N2O6 B11093038 Dipropyl 2,6-diamino-4-phenylfuro[2,3-f][1]benzofuran-3,7-dicarboxylate

Dipropyl 2,6-diamino-4-phenylfuro[2,3-f][1]benzofuran-3,7-dicarboxylate

Cat. No.: B11093038
M. Wt: 436.5 g/mol
InChI Key: JFKKMXRFLLYULW-UHFFFAOYSA-N
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Description

Dipropyl 2,6-diamino-4-phenylfuro2,3-fbenzofuran-3,7-dicarboxylate is a complex organic compound featuring a benzofuran core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dipropyl 2,6-diamino-4-phenylfuro2,3-fbenzofuran-3,7-dicarboxylate typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate precursors such as phenols and aldehydes.

    Functional Group Introduction: Amino groups and carboxylate groups are introduced through substitution reactions, often using reagents like amines and carboxylic acids.

    Final Assembly: The dipropyl groups are added in the final steps, typically through esterification reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Dipropyl 2,6-diamino-4-phenylfuro2,3-fbenzofuran-3,7-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce nitro groups to amino groups or other reductions.

    Substitution: Common in introducing or replacing functional groups on the benzofuran core.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).

Major Products

The major products depend on the specific reactions and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

Biologically, benzofuran derivatives are known for their antimicrobial, antiviral, and anticancer properties . Dipropyl 2,6-diamino-4-phenylfuro2,3-fbenzofuran-3,7-dicarboxylate could be investigated for similar activities.

Medicine

In medicine, this compound might be explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors involved in disease pathways.

Industry

Industrially, benzofuran derivatives are used in the production of dyes, polymers, and other materials. This compound could find applications in developing new materials with unique properties.

Mechanism of Action

The mechanism of action for Dipropyl 2,6-diamino-4-phenylfuro2,3-fbenzofuran-3,7-dicarboxylate would depend on its specific application. Generally, it might interact with molecular targets such as enzymes or receptors, altering their activity and leading to the desired biological or chemical effect. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dipropyl 2,6-diamino-4-phenylfuro2,3-fbenzofuran-3,7-dicarboxylate is unique due to its specific functional groups and substitution pattern, which confer distinct chemical and biological properties. Its dipropyl ester groups and amino functionalities make it a versatile compound for various applications.

Properties

Molecular Formula

C24H24N2O6

Molecular Weight

436.5 g/mol

IUPAC Name

dipropyl 2,6-diamino-4-phenylfuro[2,3-f][1]benzofuran-3,7-dicarboxylate

InChI

InChI=1S/C24H24N2O6/c1-3-10-29-23(27)17-14-12-15-18(19(22(26)31-15)24(28)30-11-4-2)16(20(14)32-21(17)25)13-8-6-5-7-9-13/h5-9,12H,3-4,10-11,25-26H2,1-2H3

InChI Key

JFKKMXRFLLYULW-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=C(OC2=C(C3=C(C=C12)OC(=C3C(=O)OCCC)N)C4=CC=CC=C4)N

Origin of Product

United States

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